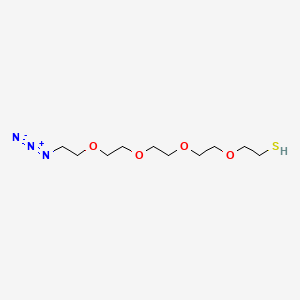

Azido-PEG4-Thiol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H21N3O4S |

|---|---|

Peso molecular |

279.36 g/mol |

Nombre IUPAC |

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethanethiol |

InChI |

InChI=1S/C10H21N3O4S/c11-13-12-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18/h18H,1-10H2 |

Clave InChI |

WXJHTWKPNRQSLU-UHFFFAOYSA-N |

SMILES canónico |

C(COCCOCCOCCOCCS)N=[N+]=[N-] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG4-Thiol: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-Thiol is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates a terminal azide (B81097) group and a terminal thiol group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This unique architecture allows for the sequential or orthogonal conjugation of two different molecules, making it a versatile tool for creating complex biomolecular architectures. The azide group is readily derivatized through copper-catalyzed or strain-promoted "click chemistry," while the thiol group offers a reactive handle for conjugation to maleimides, iodoacetamides, or for immobilization onto gold surfaces.[1][2][3] The PEG4 spacer enhances the solubility and biocompatibility of the resulting conjugates.[1] This guide provides a comprehensive overview of the properties of this compound, including its chemical and physical characteristics, reactivity, and detailed experimental protocols for its application.

Core Properties of this compound

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C10H21N3O4S | [4] |

| Molecular Weight | 279.36 g/mol | [4] |

| CAS Number | 2720615-82-5 | [4] |

| Appearance | Light brown to brown liquid | [5] |

| Density | ~1.08 g/cm³ | [5] |

| Purity | Typically >95% (as determined by HPLC) | [6] |

Solubility and Storage

| Solvent | Solubility | Source |

| Water | Soluble | [7] |

| DMSO | Soluble | [7] |

| DMF | Soluble | [7] |

| Ethanol | Soluble | [7] |

| Chloroform | Soluble | [7] |

Storage Conditions: For long-term stability, this compound should be stored at -20°C in a dry, dark environment.[4] It is stable for several weeks at ambient temperature, making it suitable for standard shipping conditions.[4]

Reactivity and Applications

This compound's utility stems from the distinct reactivity of its terminal functional groups, enabling a wide range of applications in bioconjugation and materials science.

Azide Group Reactivity: Click Chemistry

The azide moiety is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[8]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide group of this compound and a terminal alkyne-containing molecule. The reaction is catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270).[5][9]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper toxicity is a concern (e.g., in living systems), the azide group can react with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a metal catalyst.[5][10]

Thiol Group Reactivity

The thiol (sulfhydryl) group provides another versatile handle for conjugation.

-

Thiol-Maleimide Chemistry: The thiol group reacts specifically with maleimide-functionalized molecules to form a stable thioether bond. This reaction is widely used for protein modification, particularly at cysteine residues.[11][12]

-

Surface Modification: The strong affinity of sulfur for noble metals allows for the immobilization of this compound onto gold surfaces, such as nanoparticles and sensor chips, to create functionalized interfaces.[13][14]

-

Thiol-Ene and Thiol-Yne Chemistry: The thiol group can also participate in radical-mediated thiol-ene and thiol-yne reactions, offering further possibilities for material synthesis and modification.

Key Applications

-

PROTAC Synthesis: this compound is a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and composition are critical for the efficacy of the PROTAC.[15]

-

Antibody-Drug Conjugates (ADCs): The bifunctional nature of this compound allows for the site-specific conjugation of cytotoxic drugs to antibodies, a key strategy in targeted cancer therapy.

-

Biomolecule Labeling and Tracking: Fluorophores, biotin, or other reporter molecules can be attached to biomolecules using this compound for imaging and detection purposes.

-

Functionalization of Nanomaterials: The thiol group can be used to anchor the linker to nanoparticles, while the azide group provides a point of attachment for targeting ligands or therapeutic agents.[13]

Experimental Protocols and Workflows

The following sections provide detailed methodologies for common applications of this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating this compound to an alkyne-containing molecule.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

-

Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Dissolve the alkyne-functionalized molecule and this compound (typically in a 1:1 to 1.2:1 molar ratio) in the chosen solvent.

-

In a separate vial, prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

-

In another vial, prepare a stock solution of CuSO₄·5H₂O in water (e.g., 20 mM). If using THPTA, pre-mix the CuSO₄ and THPTA in a 1:2 molar ratio.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution (or the pre-mixed catalyst solution).

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

-

Upon completion, purify the conjugate using an appropriate chromatographic method.

Thiol-Maleimide Conjugation

This protocol outlines the conjugation of this compound to a maleimide-functionalized protein.

Materials:

-

This compound

-

Maleimide-activated protein

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)

-

Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

-

Desalting column or dialysis system

Procedure:

-

Dissolve the maleimide-activated protein in the reaction buffer.

-

Dissolve this compound in the reaction buffer and add it to the protein solution. A 10 to 20-fold molar excess of the thiol linker is typically used.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quench any unreacted maleimide (B117702) groups by adding a quenching reagent.

-

Remove the excess this compound and quenching reagent by desalting or dialysis.

-

Characterize the resulting conjugate by methods such as SDS-PAGE and mass spectrometry to determine the degree of labeling.

PROTAC Synthesis using this compound

This workflow illustrates the synthesis of a PROTAC where this compound links a target protein ligand and an E3 ligase ligand.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that has become an indispensable tool in modern chemical biology and drug discovery. Its well-defined structure, coupled with the specific and efficient reactivity of its terminal azide and thiol groups, allows for the precise construction of complex bioconjugates. The inclusion of a hydrophilic PEG4 spacer further enhances its utility by improving the solubility and biocompatibility of the resulting molecules. The detailed properties and protocols provided in this guide are intended to facilitate the successful application of this compound in a wide range of research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 3. Azide-PEG-thiol, N3-PEG-SH - Biopharma PEG [biochempeg.com]

- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. m-dPEG®4-thiol >95% (HPLC) [sigmaaldrich.com]

- 7. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 9. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Strain-Promoted Crosslinking of PEG-based Hydrogels via Copper-Free Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Azido-PEG4-Thiol: Chemical Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-Thiol is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide (B81097) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal thiol group, allows for the sequential and orthogonal conjugation of different molecules. This enables the precise construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

This technical guide provides a comprehensive overview of the chemical structure, a detailed synthetic pathway, and key characterization data for this compound.

Chemical Structure and Properties

This compound, systematically named 14-azido-3,6,9,12-tetraoxatetradecane-1-thiol, is a linear molecule composed of three key functional components:

-

Azide Group (-N₃): This functional group is highly reactive towards alkynes and strained cycloalkynes (e.g., DBCO, BCN) via "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible.

-

Tetraethylene Glycol Spacer (- (OCH₂CH₂)₄ -): The PEG4 spacer is a flexible, hydrophilic chain that enhances the aqueous solubility and biocompatibility of the molecule and its conjugates. It also provides spatial separation between the conjugated moieties, which can be crucial for maintaining their biological activity.

-

Thiol Group (-SH): The thiol group is reactive towards maleimides, iodoacetamides, and other thiol-reactive functionalities, forming stable thioether bonds. It can also be used for surface modification of gold nanoparticles and other metal surfaces.

The combination of these functional groups in a single molecule allows for a "two-step" conjugation strategy, where one part of a complex is attached via the azide and the other via the thiol, providing precise control over the final assembly.

Chemical Structure:

Quantitative Data Summary:

| Property | Value |

| IUPAC Name | 14-azido-3,6,9,12-tetraoxatetradecane-1-thiol |

| Synonyms | Azido-PEG4-SH, HS-PEG4-N₃ |

| CAS Number | 2720615-82-5 |

| Chemical Formula | C₁₀H₂₁N₃O₄S |

| Molecular Weight | 279.36 g/mol |

| Appearance | Colorless to pale yellow oil |

| Purity (Typical) | >95% |

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be adapted from established methods for the synthesis of heterobifunctional PEG linkers. The following protocol is a representative procedure based on literature precedents.

Synthesis Workflow Diagram:

Technical Guide: Azido-PEG4-Thiol for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Azido-PEG4-Thiol, a heterobifunctional linker integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties of this compound

This compound is a versatile chemical tool featuring a terminal azide (B81097) group, a sulfhydryl (thiol) group, and a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for sequential or orthogonal conjugation of two different molecules. The azide group readily participates in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The thiol group provides a reactive handle for conjugation to maleimides or other sulfhydryl-reactive moieties.[3] The PEG spacer enhances solubility and reduces the immunogenicity of the resulting conjugate.[3]

| Property | Value | Reference |

| Chemical Formula | C10H21N3O4S | [3] |

| Molecular Weight | 279.36 g/mol | |

| CAS Number | 2720615-82-5 | |

| Synonyms | 14-azido-3,6,9,12-tetraoxatetradecane-1-thiol |

Experimental Protocols

The dual functionality of this compound allows for a variety of conjugation strategies. Below are representative protocols for its primary applications.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to this compound.

Materials:

-

This compound

-

Alkyne-functionalized molecule (e.g., a small molecule drug)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Copper-chelating ligand (e.g., THPTA)

-

Degassed, amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Anhydrous DMSO or DMF

Methodology:

-

Preparation of Reactants:

-

Dissolve the alkyne-functionalized molecule in a minimal amount of DMSO or DMF.

-

Dissolve this compound in the reaction buffer.

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkygassed buffer.

-

Prepare a premixed solution of CuSO₄ and the copper-chelating ligand in a 1:5 molar ratio.

-

-

Initiation of Reaction:

-

Add the CuSO₄/ligand premix to the reaction vessel to a final copper concentration of 50-250 µM.

-

Initiate the cycloaddition by adding freshly prepared sodium ascorbate solution to a final concentration 5-10 times that of the copper.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

The resulting conjugate can be purified using standard techniques such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of a strained-alkyne (e.g., DBCO-functionalized) molecule to this compound.

Materials:

-

This compound

-

Strained alkyne-functionalized molecule (e.g., DBCO-protein)

-

Degassed, amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Anhydrous DMSO or DMF

Methodology:

-

Preparation of Reactants:

-

Dissolve this compound in a minimal amount of DMSO or DMF to create a stock solution.

-

Ensure the DBCO-functionalized protein is in the desired reaction buffer at a concentration of 1-5 mg/mL.

-

-

Reaction Setup:

-

Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

-

-

Purification:

-

Remove excess linker and purify the conjugate using size-exclusion chromatography or dialysis.

-

Thiol-Maleimide Conjugation

This protocol outlines the reaction between the thiol group of this compound and a maleimide-functionalized molecule.

Materials:

-

This compound

-

Maleimide-functionalized molecule (e.g., a protein)

-

Degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5)

-

Reducing agent (e.g., TCEP), if necessary to reduce disulfide bonds

-

Quenching reagent (e.g., L-cysteine)

Methodology:

-

Preparation of Reactants:

-

Dissolve the maleimide-functionalized molecule in the conjugation buffer to a concentration of 1-10 mg/mL.

-

If necessary, reduce any disulfide bonds in the protein by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

-

Immediately before use, dissolve this compound in the conjugation buffer.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

-

Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

-

-

Quenching:

-

Add a 100-fold molar excess of a free thiol, such as L-cysteine, to quench any unreacted maleimide (B117702) groups. Incubate for 30 minutes.

-

-

Purification:

-

Purify the resulting conjugate from excess reagents using size-exclusion chromatography or dialysis.

-

Visualized Workflow: PROTAC Synthesis

The following diagram illustrates a logical workflow for the synthesis of a PROTAC using this compound as the linker.

Caption: Workflow for PROTAC synthesis using this compound.

References

Solubility of Azido-PEG4-Thiol: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Azido-PEG4-Thiol (N3-PEG4-SH), a heterobifunctional linker critical in bioconjugation, drug delivery, and proteomics. This document offers qualitative solubility information, quantitative data for structurally related compounds, and a detailed experimental protocol for determining its solubility in various solvents.

Overview of this compound Solubility

The appearance of Azido-PEG-Thiol compounds can range from a white/off-white solid to a viscous liquid, depending on the molecular weight.[1][2] For practical laboratory use, it is common to prepare concentrated stock solutions in a non-aqueous, water-miscible solvent like DMSO or DMF.

Quantitative Solubility Data for Related PEG Compounds

To provide a quantitative reference for researchers, the following table summarizes the solubility data for structurally similar PEGylated molecules. It is crucial to note that these values are for related compounds and should be used as an estimation or starting point for the solubility assessment of this compound.

| Compound Name | Solvent(s) | Reported Solubility | Source |

| Thiol-PEG4-acid | DMSO | ≥ 100 mg/mL (354.17 mM) | [3] |

| N3-PEG4-C2-NHS ester | DMSO | 80 mg/mL (205.99 mM) | [4] |

| N3-PEG4-C2-NHS ester | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (8.5 mM) | [4] |

Note: The saturation point for Thiol-PEG4-acid in DMSO was not reached at 100 mg/mL, as indicated by "≥". For hygroscopic solvents like DMSO, it is recommended to use a newly opened bottle to ensure accuracy.[3]

Experimental Protocol for Solubility Determination

This section outlines a general and robust protocol for determining the solubility of this compound in a solvent of interest. This method can be adapted for various aqueous and organic solvents.

3.1 Materials and Equipment

-

This compound

-

Solvent of interest (e.g., Water, PBS, DMSO, Ethanol)

-

Analytical balance

-

Vortex mixer

-

Bath sonicator

-

Centrifuge

-

Calibrated pipettes

-

HPLC-UV or other suitable analytical instrument for quantification

-

Glass vials or microcentrifuge tubes

3.2 Procedure

-

Preparation of Supersaturated Solution:

-

Weigh out an excess amount of this compound (e.g., 5-10 mg) into a clean, tared glass vial.

-

Add a defined volume of the test solvent (e.g., 1 mL) to the vial.

-

Tightly cap the vial and vortex vigorously for 2 minutes to facilitate initial dissolution.

-

If undissolved solid remains, place the vial in a bath sonicator for 15-30 minutes. Heating may also be applied if the compound's stability at elevated temperatures is known.

-

Allow the solution to equilibrate at room temperature for at least 24 hours to ensure that a true equilibrium is reached. Gently agitate during this period if possible.

-

-

Separation of Saturated Solution from Undissolved Solid:

-

After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.

-

Carefully collect a precise aliquot of the supernatant without disturbing the pellet.

-

-

Quantification of Dissolved Solute:

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Dilute the collected supernatant with the test solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted supernatant and the calibration standards using a suitable analytical method (e.g., HPLC-UV).

-

Determine the concentration of the diluted supernatant from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent.

-

Visual Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound, from initial qualitative screening to precise quantitative determination.

Caption: Logical workflow for determining the solubility of this compound.

References

Azido-PEG4-Thiol mechanism of action in bioconjugation

An In-depth Technical Guide to the Mechanism of Action of Azido-PEG4-Thiol in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional crosslinker that has become an indispensable tool in the field of bioconjugation, particularly for the development of complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[1] Its structure consists of three key components: a terminal azide (B81097) group, a discrete four-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal thiol group. This unique combination allows for the sequential and orthogonal conjugation of two different molecules, offering precise control over the final conjugate's architecture. The azide group serves as a handle for "click chemistry," while the thiol group enables conjugation to sulfhydryl-reactive moieties.[2] This guide provides a comprehensive overview of the mechanisms of action, experimental protocols, and key considerations for utilizing this compound in advanced bioconjugation strategies.

Core Components and Their Functionality

The versatility of this compound stems from the distinct reactivity of its functional groups and the beneficial properties of its spacer.

The Azide Group (-N3): A Gateway to Click Chemistry

The azide group is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility.[3][4] It is particularly stable under most biological conditions, allowing for specific ligation to alkyne-containing molecules through two primary mechanisms.[3]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is the most prominent example of click chemistry. It involves the copper(I)-catalyzed 1,3-dipolar cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole ring. The reaction is characterized by high yields and mild reaction conditions. However, the requirement for a copper catalyst can be a drawback for in vivo applications due to potential cytotoxicity, though the use of copper-stabilizing ligands can mitigate this issue.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity concerns of CuAAC, SPAAC was developed as a copper-free alternative. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The driving force for this reaction is the release of ring strain in the cyclooctyne, eliminating the need for a catalyst and making it ideal for applications within living systems.

The Thiol Group (-SH): A Nucleophilic Handle for Conjugation

The thiol (or sulfhydryl) group is a potent nucleophile that provides a distinct and highly selective conjugation handle. Its reactivity is most commonly exploited in reactions with maleimides.

-

Thiol-Maleimide Reaction (Michael Addition): This is one of the most widely used methods for site-selective modification of proteins, particularly at cysteine residues. The reaction proceeds via a Michael addition, where the thiol attacks the electron-deficient double bond of the maleimide (B117702) ring. This forms a stable thioether linkage under mild conditions, typically at a pH range of 6.5-7.5. While highly efficient, a key consideration is the potential for retro-Michael reactions (thiol exchange) which can lead to conjugate instability, particularly in the presence of other thiols like glutathione.

The PEG4 Spacer: An Essential Modulator

The discrete four-unit polyethylene glycol (PEG4) chain is not merely a linker but a critical component that enhances the overall properties of the resulting bioconjugate.

-

Enhanced Solubility and Reduced Aggregation: Many therapeutic payloads are hydrophobic. The hydrophilic PEG4 spacer significantly improves the water solubility of the conjugate, preventing aggregation.

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the circulation half-life of therapeutics by reducing renal clearance and protecting against enzymatic degradation.

-

Reduced Steric Hindrance: The defined length of the PEG4 spacer provides optimal spatial separation between the conjugated molecules, which is crucial for maintaining the biological activity and binding affinity of proteins or antibodies.

-

Biocompatibility and Reduced Immunogenicity: PEG linkers are known to be biocompatible and can mask immunogenic epitopes on biomolecules, potentially lowering the risk of an immune response.

Bioconjugation Strategies and Logical Workflows

This compound enables multi-step, controlled conjugation workflows. A typical strategy involves first reacting one of the functional groups (e.g., the thiol) with a biomolecule, followed by purification, and then reacting the second functional group (the azide) with a payload molecule.

Caption: General bioconjugation scheme using this compound.

Reaction Mechanism Visualizations

The following diagrams illustrate the core chemical transformations involved in using this compound.

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition.

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition.

Caption: Mechanism of Thiol-Maleimide Conjugation.

Quantitative Data Summary

The efficiency of bioconjugation can be influenced by the chosen chemistry, reactant concentrations, and molar ratios. The following table summarizes data from a study comparing copper-free (SPAAC-like) and copper-catalyzed (CuAAC) click reactions for conjugating an azide-modified protein (CRM197-N3).

| Parameter | Copper-Catalyzed (CuAAC) | Copper-Free |

| Alkyne:Azide Ratio (mol/mol) | 5 | 1 |

| Reaction Time (h) | 2 | 2 |

| Conjugate Formed (%) | 28% | 69% |

| Reaction Time (h) | 4 | 4 |

| Conjugate Formed (%) | 36% | 75% |

| Reaction Time (h) | 6 | 6 |

| Conjugate Formed (%) | 40% | 78% |

Data adapted from a study on CRM197 protein conjugation, where the protein was modified with an azide linker (NHS-PEG4-N3) and reacted with an alkyne-functionalized molecule.

The data indicates that for this specific system, the copper-free approach resulted in significantly higher conjugation efficiency compared to the copper-catalyzed method under the tested conditions. Further optimization showed that increasing the protein concentration and the alkyne-to-azide molar ratio in the copper-free reaction could lead to quantitative conjugation (100%).

Detailed Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. Optimization is often required for specific biomolecules and payloads.

Protocol 1: Thiol-Maleimide Conjugation

This protocol describes the conjugation of the thiol group of this compound to a maleimide-activated protein.

-

Reagent Preparation:

-

Maleimide-Activated Protein: Dissolve the protein in a suitable amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 6.5-7.5.

-

This compound Solution: Immediately before use, prepare a stock solution (e.g., 10-20 mM) in a degassed, aqueous-miscible solvent like DMSO or DMF.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of this compound to the solution of the maleimide-activated protein.

-

The final concentration of the organic solvent (DMSO/DMF) should be kept below 10% (v/v) to maintain protein integrity.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

-

Purification:

-

Remove the excess, unreacted this compound using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) with a suitable molecular weight cut-off membrane.

-

The resulting product is an azide-functionalized protein, ready for the subsequent click reaction.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized biomolecule to an alkyne-containing payload.

-

Reagent Preparation:

-

Azide-Functionalized Biomolecule: Prepare in a suitable buffer (e.g., PBS, pH 7.4).

-

Alkyne-Payload: Dissolve in DMSO to create a concentrated stock solution.

-

Catalyst Premix (prepare fresh):

-

Copper(II) Sulfate (CuSO4) stock solution (e.g., 50 mM in water).

-

Copper-stabilizing ligand (e.g., TBTA, BTTAA) stock solution (e.g., 50 mM in DMSO).

-

Reducing Agent: Sodium Ascorbate (B8700270) stock solution (e.g., 1 M in water).

-

-

-

Conjugation Reaction:

-

To the azide-functionalized biomolecule, add the alkyne-payload (typically 5-10 molar equivalents).

-

Add the copper-stabilizing ligand to a final concentration of ~1 mM.

-

Add CuSO4 to a final concentration of ~200 µM.

-

Initiate the reaction by adding the sodium ascorbate to a final concentration of ~5 mM.

-

Incubate at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Quench the reaction by adding a chelating agent like EDTA.

-

Purify the final conjugate using SEC, dialysis, or other appropriate chromatographic techniques to remove the catalyst, excess reagents, and byproducts.

-

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-functionalized biomolecule to a payload containing a strained cyclooctyne (e.g., DBCO).

-

Reagent Preparation:

-

Azide-Functionalized Biomolecule: Prepare in a suitable amine-free buffer (e.g., PBS, pH 7.4).

-

Strained Alkyne-Payload (e.g., DBCO-payload): Dissolve in an organic solvent like DMSO to create a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add the strained alkyne-payload to the azide-functionalized biomolecule. A 2- to 4-fold molar excess of the alkyne reagent is a common starting point.

-

Ensure the final DMSO concentration remains below 5% (v/v).

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times can be faster depending on the specific cyclooctyne used.

-

-

Purification:

-

Purify the conjugate using standard methods such as SEC or dialysis to remove any unreacted payload.

-

Key Considerations and Troubleshooting

-

Side Reactions in CuAAC: Under CuAAC conditions, free thiols (such as those from cysteine residues) can react with alkynes and azides, leading to the formation of thiotriazole byproducts. This can generate false positives in proteomics studies and should be considered during experimental design.

-

Side Reactions in SPAAC: While generally highly specific, strained alkynes can sometimes exhibit off-target reactivity with thiols (thiol-yne addition). This can be minimized by pre-treating proteins containing free cysteines with an alkylating agent like iodoacetamide (B48618) (IAM).

-

Thiol-Maleimide Instability: The thioether bond formed in a thiol-maleimide reaction can undergo a retro-Michael reaction, especially in environments with high concentrations of other thiols. This can be mitigated by using maleimide derivatives designed to undergo hydrolysis or rearrangement to form a more stable final product.

-

pH Control: The pH of the reaction buffer is critical. The thiol-maleimide reaction is most efficient and selective at pH 6.5-7.5. Above pH 7.5, maleimides can react with primary amines (e.g., lysine).

-

Reagent Stability: Thiol groups can oxidize to form disulfide bonds. It is crucial to use degassed buffers and consider adding a mild reducing agent like TCEP if disulfide formation is a concern. Maleimide reagents are also susceptible to hydrolysis at higher pH values.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that provides researchers with precise control over the construction of complex bioconjugates. By understanding the distinct mechanisms of its azide and thiol reactive handles, researchers can design sophisticated, multi-step conjugation strategies. The integral PEG4 spacer further enhances the properties of the final product by improving solubility, stability, and pharmacokinetic profiles. Careful consideration of reaction conditions, potential side reactions, and purification strategies is essential for harnessing the full potential of this reagent in the development of next-generation therapeutics, diagnostics, and research tools.

References

Azido-PEG4-Thiol: A Versatile Linker for Advanced PROTAC Design

For Immediate Release

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. Central to the efficacy of these heterobifunctional molecules is the linker element, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the diverse array of available linkers, Azido-PEG4-Thiol has emerged as a particularly valuable tool for researchers and drug development professionals. This in-depth technical guide elucidates the core features of this compound, providing quantitative data, detailed experimental protocols, and visual diagrams to empower the design of next-generation protein degraders.

Core Attributes of this compound

This compound is a bifunctional polyethylene (B3416737) glycol (PEG) linker characterized by a terminal azide (B81097) group (-N₃) and a thiol group (-SH) separated by a flexible four-unit PEG chain. This unique architecture imparts several key advantages in PROTAC synthesis and function. The PEG component enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, a critical factor for improving cell permeability and overall bioavailability.[1][2] The flexibility of the PEG chain allows for optimal spatial orientation of the two ligands, facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective implementation in PROTAC design. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₁N₃O₄S | MedChemExpress |

| Molecular Weight | 279.36 g/mol | MedChemExpress |

| CAS Number | 2720615-82-5 | MedChemExpress |

| Appearance | Colorless to light yellow oil | MedChemExpress |

| Solubility | Soluble in water, DMSO, and ethanol | Various Supplier Data |

Dual Reactivity for Versatile PROTAC Synthesis

The power of this compound lies in its orthogonal reactive handles, the azide and thiol groups, which enable two of the most robust and widely used bioconjugation strategies: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and thiol-maleimide Michael addition.

Azide Group: A Gateway for Click Chemistry

The azide moiety of this compound allows for its efficient and specific reaction with alkyne-functionalized molecules via CuAAC. This reaction is highly reliable, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it an ideal method for the final assembly of a PROTAC molecule.[3]

Thiol Group: Enabling Thiol-Maleimide Ligation

The terminal thiol group provides a reactive handle for conjugation with maleimide-functionalized molecules. This Michael addition reaction is highly specific for thiols at neutral pH, forming a stable thioether bond. This strategy is frequently employed to attach the linker to a ligand bearing a maleimide (B117702) group.

Experimental Protocols

The following are detailed methodologies for the key conjugation reactions involving this compound in the synthesis of a PROTAC.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized protein of interest (POI) ligand to this compound.

Materials:

-

Alkyne-functionalized POI ligand

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent (e.g., DMSO/water mixture)

Procedure:

-

Prepare a stock solution of the alkyne-functionalized POI ligand in DMSO.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of CuSO₄ in water.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

Prepare a stock solution of THPTA in water.

-

In a reaction vessel, combine the alkyne-functionalized POI ligand and a slight molar excess of this compound in the chosen solvent system.

-

Add the THPTA solution to the reaction mixture, followed by the CuSO₄ solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature for 1-4 hours, monitoring progress by LC-MS.

-

Upon completion, the resulting POI-ligand-linker conjugate can be purified by preparative HPLC.

Protocol 2: Thiol-Maleimide Ligation

This protocol outlines the conjugation of a maleimide-functionalized E3 ligase ligand to the thiol group of the POI-ligand-linker conjugate produced in Protocol 1.

Materials:

-

POI-ligand-(this compound) conjugate

-

Maleimide-functionalized E3 ligase ligand

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)

-

Solvent (e.g., DMSO)

Procedure:

-

Dissolve the POI-ligand-(this compound) conjugate in the reaction buffer.

-

Dissolve the maleimide-functionalized E3 ligase ligand in a minimal amount of DMSO.

-

Add the solution of the maleimide-functionalized E3 ligase ligand to the solution of the POI-ligand-linker conjugate with gentle mixing. A 1.1 to 1.5 molar excess of the maleimide compound is typically used.

-

Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C, protected from light.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the final PROTAC molecule can be purified by preparative HPLC.

Visualizing the PROTAC Workflow and Mechanism

To further clarify the role of this compound in PROTAC development, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the general mechanism of action of the resulting PROTAC.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Azido-PEG4-Thiol Linker: Understanding the Core Functionality of the PEG Spacer

In the landscape of modern bioconjugation, the precise and stable linkage of molecules is fundamental to the creation of advanced diagnostics and therapeutics. The choice of the chemical linker is a critical design parameter that significantly influences the stability, efficacy, and pharmacokinetic profile of the resulting conjugate. Among the varied classes of linkers, those incorporating polyethylene (B3416737) glycol (PEG) spacers have become indispensable tools. This guide provides a detailed examination of this compound, a heterobifunctional linker, with a specific focus on the pivotal role of its discrete tetra-polyethylene glycol (PEG4) spacer.

This compound is a versatile reagent used in medical research, drug release, nanotechnology, and cell culture.[1] Its defined structure, which combines two distinct reactive moieties—an azide (B81097) and a thiol—with a hydrophilic and flexible PEG4 chain, offers a powerful solution to common challenges in the development of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The Core of the Linker: Physicochemical Properties of the PEG4 Spacer

The PEG4 spacer is a short, monodisperse chain composed of four repeating ethylene (B1197577) oxide units (–CH₂–CH₂–O–).[2] This structure imparts a unique and highly advantageous set of properties to the this compound molecule, making it a preferred choice in many bioconjugation strategies.

Key Properties Conferred by the PEG4 Spacer:

-

Enhanced Hydrophilicity and Solubility: The ethylene oxide units form hydrogen bonds with water, making the PEG spacer highly water-soluble.[2][3] This is crucial for overcoming the poor aqueous solubility of many small molecule drugs or payloads, thereby preventing aggregation and improving the overall physicochemical properties of the bioconjugate.[3][4]

-

Biocompatibility and Low Immunogenicity: PEG is well-known for its minimal toxicity and low immunogenicity, making it suitable for in vivo applications.[2] The PEG chain can create a hydration shell around the conjugate, effectively shielding it from recognition by the immune system and reducing protein adsorption.[2]

-

Optimal Spacing and Flexibility: The defined length of the PEG4 spacer (approximately 1.4 nm) provides critical spatial separation between the two conjugated molecules.[4][5] This separation minimizes steric hindrance, ensuring that the biological activity of a protein or antibody is not compromised by the attached payload.[4] The rotational freedom of the C-O bonds in the PEG backbone also provides conformational flexibility.[2]

-

Improved Pharmacokinetics: By increasing the hydrophilicity and hydrodynamic radius of a molecule, PEGylation can lead to a longer circulation half-life and reduced renal clearance.[2][4] This can result in improved drug exposure at the target site and a better overall therapeutic index.[4]

Quantitative Data: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C10H21N3O4S | [6][7] |

| Molecular Weight | 279.36 g/mol | [6][7][8] |

| Exact Mass | 279.1300 | [7] |

| Spacer Length | ~1.4 nm | [5] |

| Purity | ≥95% | [1][8] |

graph Azido_PEG4_Thiol_Structure { graph [layout=neato, overlap=false, splines=true, bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Define nodes for the structure N3 [label="N3", pos="0,0.5!", fillcolor="#EA4335", shape=ellipse, style=filled, fontcolor="#FFFFFF"]; PEG4 [label="PEG4 Spacer\n(Hydrophilic & Flexible)", pos="2.5,0.5!", shape=box, style="filled,rounded", fillcolor="#F1F3F4"]; SH [label="SH", pos="5,0.5!", fillcolor="#FBBC05", shape=ellipse, style=filled, fontcolor="#202124"];

// Define descriptive nodes Azide_Desc [label="Azido Group\n(for Click Chemistry)", pos="0,-0.5!"]; Thiol_Desc [label="Thiol Group\n(for Maleimide (B117702) Ligation)", pos="5,-0.5!"];

// Connect the main components N3 -- PEG4 [label="-(CH2CH2O)4-", len=2.5]; PEG4 -- SH [label="-CH2CH2-", len=2.5];

// Invisible edges for layout control edge [style=invis]; N3 -- Azide_Desc; SH -- Thiol_Desc; }

Figure 1: Molecular structure of this compound.

Dual Reactivity: The Gateway to Versatile Conjugation

This compound is a heterobifunctional linker, meaning it possesses two different reactive ends. This allows for the sequential and controlled conjugation of two different molecules.

-

The Azido Group (N₃): This functional group is primarily used for "Click Chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[9] The azide can react with:

-

Alkynes: In the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition or CuAAC), it forms a stable triazole linkage.[6][10][11]

-

Strained Cycloalkynes (e.g., DBCO, BCN): In a catalyst-free reaction (Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC), it also forms a stable triazole.[6][11]

-

-

The Thiol Group (-SH): This sulfhydryl group is highly reactive towards specific functional groups, enabling another mode of selective conjugation:

-

Maleimides: The thiol undergoes a Michael addition reaction with the double bond of a maleimide ring to form a stable thioether bond.[12][13] This is a very common strategy for labeling proteins at cysteine residues.[14]

-

Iodoacetamides: The thiol can react with iodoacetamides to form a stable thioether linkage.[12]

-

Gold Surfaces: Thiols have a natural affinity for gold, allowing for the functionalization of gold nanoparticles and surfaces.

-

Applications in Drug Development and Research

The unique properties of the PEG4 spacer and the dual reactivity of the terminal groups make this compound a valuable tool in several cutting-edge applications.

-

PROTACs (Proteolysis Targeting Chimeras): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[6] this compound is an ideal PEG-based linker for synthesizing PROTACs, connecting the ligand for the E3 ligase to the ligand for the target protein.[6][10][11] The PEG4 spacer provides the necessary length and flexibility for the two proteins to interact effectively.

-

Antibody-Drug Conjugates (ADCs): In ADCs, a cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell. The PEG4 spacer can be used to link the drug to the antibody, improving the ADC's solubility and stability, and providing spatial separation that preserves the antibody's binding affinity.[3]

-

Biomolecule Labeling and Functionalization: The linker can be used to attach probes, such as fluorescent dyes or biotin, to proteins, peptides, or oligonucleotides for detection and analysis.

-

Surface Modification: It is used to modify the surface of nanoparticles or other materials to enhance their biocompatibility and enable targeted delivery in biological systems.[12]

Figure 2: Role of a PEG linker in a PROTAC mechanism.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the two primary conjugation chemistries involving this compound.

Protocol 1: Thiol-Maleimide Ligation

This protocol describes the conjugation of the thiol end of this compound to a maleimide-functionalized protein.

1. Materials and Buffers:

-

Maleimide-activated protein in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS).

-

This compound.

-

Reaction Buffer: Phosphate buffer (50-100 mM), pH 6.5-7.5, containing 1-10 mM EDTA.[14]

-

Degassing equipment or nitrogen gas.

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).

-

Purification system (e.g., Size Exclusion Chromatography - SEC or Dialysis).

2. Procedure:

-

Prepare Protein Solution: Dissolve the maleimide-activated protein in the reaction buffer. If the protein solution contains other thiol-containing species (like DTT or β-mercaptoethanol), they must be removed via dialysis or a desalting column prior to the reaction.

-

Prepare Linker Solution: Immediately before use, dissolve this compound in a compatible, degassed organic solvent (like DMSO or DMF) and then dilute into the reaction buffer.

-

Conjugation Reaction: Add the this compound solution to the protein solution to achieve a 10-20 fold molar excess of the linker.[14] Perform the reaction at room temperature for 1-2 hours or at 4°C overnight.[14] To prevent oxidation of the thiol, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Quench Reaction: Add a molar excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted maleimide groups on the protein.

-

Purification: Remove the excess linker and other reaction components from the conjugated protein using SEC, dialysis, or another suitable purification method.

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, Mass Spectrometry (MS), or HPLC.

Figure 3: Experimental workflow for Thiol-Maleimide ligation.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide end of an this compound conjugate to an alkyne-containing molecule.

1. Materials and Buffers:

-

This compound conjugate.

-

Alkyne-containing molecule.

-

Copper(II) sulfate (B86663) (CuSO₄).

-

Reducing agent (e.g., Sodium Ascorbate).

-

Copper ligand (e.g., TBTA or THPTA) to stabilize the Cu(I) ion.

-

Solvent system (e.g., PBS/DMSO, t-BuOH/water).

2. Procedure:

-

Prepare Reactants: Dissolve the this compound conjugate and the alkyne-containing molecule in the chosen solvent system.

-

Prepare Catalyst: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate (B8700270).

-

Initiate Reaction: To the mixture of the azide and alkyne, add the copper ligand, followed by the CuSO₄ solution, and finally the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by TLC, HPLC, or LC-MS.

-

Purification: Once the reaction is complete, purify the final product to remove the copper catalyst and unreacted starting materials. This can be achieved through chromatography (e.g., silica (B1680970) gel or reverse-phase) or other appropriate methods.

-

Characterization: Confirm the structure and purity of the triazole-linked product using NMR, MS, and HPLC.

Data Presentation: Typical Reaction Parameters

| Parameter | Thiol-Maleimide Ligation | CuAAC (Click Chemistry) |

| pH | 6.5 - 7.5[14] | 4 - 12 (typically ~7-8) |

| Temperature | 4 - 25°C[14] | Room Temperature (20-25°C) |

| Reaction Time | 30 min - 16 hours[14] | 1 - 4 hours |

| Molar Ratio | 10-20 fold excess of linker[14] | ~1:1 azide to alkyne |

| Key Reagents | Phosphate buffer, EDTA | CuSO₄, Sodium Ascorbate, Ligand |

| Quenching | Required (e.g., L-cysteine) | Not typically required |

Conclusion

The this compound linker, with its discrete PEG4 spacer, represents a sophisticated and highly effective tool for modern bioconjugation. The PEG4 core is not merely a passive spacer; it actively enhances the properties of the final conjugate by improving solubility, increasing stability, providing optimal spatial separation, and enhancing pharmacokinetic profiles. Its heterobifunctional nature allows for controlled, sequential reactions, opening up a vast design space for creating complex and highly functional biomolecules. For researchers and scientists in drug development, a thorough understanding of the role of the PEG4 spacer is essential for harnessing the full potential of this compound in the creation of next-generation therapeutics and diagnostics.

References

- 1. Azide-PEG-thiol, N3-PEG-SH - Biopharma PEG [biochempeg.com]

- 2. chempep.com [chempep.com]

- 3. books.rsc.org [books.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 9. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 10. immunomart.com [immunomart.com]

- 11. Azido-PEG4-Thiol_TargetMol [targetmol.com]

- 12. Thiol-PEG4-Azide | CAS:2720615-82-5 | AxisPharm [axispharm.com]

- 13. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

A Technical Guide to Azido-PEG4-Thiol: A Versatile Heterobifunctional Linker for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes and applications of Azido-PEG4-Thiol, a heterobifunctional crosslinker pivotal in various research and therapeutic development fields. This document provides a comprehensive overview of its commercial availability, key chemical reactions, and detailed experimental protocols for its application in bioconjugation, surface modification, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a versatile chemical tool featuring two distinct reactive functional groups at either end of a hydrophilic tetraethylene glycol (PEG4) spacer. The terminal azide (B81097) group (-N₃) and the thiol group (-SH) offer orthogonal reactivity, enabling the sequential and specific conjugation of different molecules. The PEG4 linker enhances solubility in aqueous buffers, reduces aggregation, and provides a flexible spacer arm, which is often crucial for maintaining the biological activity of the conjugated molecules.

This unique combination of features makes this compound an invaluable reagent for:

-

Bioconjugation: Linking proteins, peptides, oligonucleotides, or other biomolecules.

-

PROTAC Development: Serving as a flexible linker between a target protein-binding ligand and an E3 ligase-recruiting ligand.[1][2]

-

Antibody-Drug Conjugate (ADC) Synthesis: Connecting cytotoxic payloads to antibodies for targeted cancer therapy.

-

Surface Modification: Immobilizing biomolecules onto surfaces for applications such as biosensors and immunoassays.

-

Nanotechnology: Functionalizing nanoparticles for targeted drug delivery and imaging.

Commercial Supplier and Specification Overview

A variety of commercial suppliers offer this compound for research purposes. The following table summarizes key quantitative data from several prominent vendors to facilitate easy comparison. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| MedchemExpress | This compound | 2720615-82-5 | 279.36 | Not explicitly stated | Room temperature (continental US) |

| AxisPharm | Thiol-PEG4-Azide | 2720615-82-5 | 279.36 | ≥95% | -20°C |

| MedKoo Biosciences | This compound | 2720615-82-5 | 279.36 | >98% | 0 - 4°C (short term), -20°C (long term) |

| Biopharma PEG | Azide-PEG-thiol (N3-PEG-SH) | Not specified | Varies | Not explicitly stated | -5°C, dry, avoid sunlight |

| Nanocs | Azide PEG Thiol | Not specified | Varies | Not specified | -20°C, desiccated |

| Huateng Pharma | N3-PEG-SH | Not specified | Not specified | ≥95% | -5°C, dry, avoid sunlight |

Core Chemistries and Reaction Mechanisms

The utility of this compound stems from the distinct reactivity of its terminal functional groups.

Thiol-Maleimide Ligation

The thiol group exhibits high nucleophilicity and reacts specifically with maleimide (B117702) groups to form a stable thioether bond. This reaction is highly efficient and proceeds under mild, physiological conditions (pH 6.5-7.5), making it ideal for conjugating molecules to cysteine residues in proteins.

Azide-Alkyne "Click" Chemistry

The azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This compound can participate in two main types of azide-alkyne cycloadditions.

3.2.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In the presence of a copper(I) catalyst, the azide group reacts with a terminal alkyne to form a stable 1,4-disubstituted triazole ring.[3] This reaction is extremely robust and widely used for bioconjugation.

3.2.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the cytotoxicity of copper is a concern, SPAAC offers a catalyst-free alternative.[4] The azide group reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form a stable triazole.

Application in PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[5] The linker connecting the target protein-binding ligand and the E3 ligase ligand is a critical component influencing the efficacy of the PROTAC. This compound is an excellent candidate for PROTAC synthesis due to its defined length, hydrophilicity, and orthogonal reactive handles, which allow for a modular and efficient assembly of the final PROTAC molecule.

Detailed Experimental Protocols

The following are generalized protocols for the use of this compound in common bioconjugation applications. Optimization may be required for specific molecules and experimental conditions.

Protocol for Thiol-Maleimide Conjugation to a Protein

This protocol describes the conjugation of the thiol group of this compound to a maleimide-activated protein.

Materials:

-

Maleimide-activated protein

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or similar non-amine, non-thiol containing buffer, pH 6.5-7.5, degassed.

-

DMSO or DMF (optional, for dissolving reagents)

-

Desalting column for purification

Procedure:

-

Prepare Protein Solution: Dissolve the maleimide-activated protein in the degassed conjugation buffer to a final concentration of 1-5 mg/mL.

-

Prepare this compound Solution: Dissolve this compound in the conjugation buffer or a minimal amount of DMSO/DMF.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light if any components are light-sensitive.

-

Purification: Remove excess, unreacted this compound using a desalting column equilibrated with the desired storage buffer.

-

Characterization: Confirm conjugation and determine the labeling efficiency using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide group of a thiol-containing molecule (previously conjugated with a maleimide-alkyne linker) to this compound.

Materials:

-

Alkyne-modified molecule (e.g., protein, peptide)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

-

Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

-

Copper-chelating ligand (optional, e.g., THPTA, TBTA)

-

Reaction Buffer: PBS or Tris buffer, pH 7-8.

-

Desalting column for purification.

Procedure:

-

Prepare Reactants: Dissolve the alkyne-modified molecule and this compound in the reaction buffer. A 2- to 10-fold molar excess of the smaller molecule is recommended.

-

Prepare Catalyst Premix (optional but recommended): In a separate tube, mix the CuSO₄ solution with the copper-chelating ligand (if used) at a 1:5 molar ratio.

-

Initiate Reaction: Add the CuSO₄ solution (or premix) to the reaction mixture to a final concentration of 100-500 µM.

-

Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by LC-MS or other appropriate analytical methods.

-

Purification: Purify the conjugate using a desalting column or other suitable chromatography methods to remove the catalyst and excess reagents.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of the azide group of this compound to a molecule functionalized with a strained alkyne (e.g., DBCO).

Materials:

-

Strained alkyne-functionalized molecule (e.g., DBCO-protein)

-

This compound

-

Reaction Buffer: PBS or other physiological buffer, pH 7-7.5.

-

Desalting column for purification.

Procedure:

-

Prepare Reactants: Dissolve the strained alkyne-functionalized molecule and this compound in the reaction buffer. A 2- to 10-fold molar excess of this compound is typically used.

-

Conjugation Reaction: Mix the reactants and allow them to incubate.

-

Incubation: The reaction is typically complete within 1-2 hours at room temperature, but can be left overnight at 4°C. Reaction times may vary depending on the specific strained alkyne used.

-

Purification: Remove excess this compound using a desalting column or other appropriate purification methods.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables precise and efficient bioconjugation. Its orthogonal reactive groups, coupled with the beneficial properties of the PEG spacer, make it an essential tool for researchers in chemistry, biology, and medicine. The detailed protocols and comparative supplier information provided in this guide are intended to facilitate its successful application in a wide range of research and development endeavors, from fundamental biological studies to the construction of novel therapeutics like PROTACs and ADCs.

References

Safety and Handling of Azido-PEG4-Thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling guidelines for Azido-PEG4-Thiol, a heterobifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Due to the presence of both a reactive azide (B81097) and a thiol group, specific precautions are necessary to ensure safe handling and experimental success.

Chemical and Physical Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal azide group and a thiol group. The PEG4 spacer enhances the solubility of the molecule in aqueous media.[1]

| Property | Value | Reference |

| Chemical Formula | C10H21N3O4S | [1] |

| Molecular Weight | 279.36 g/mol | [1] |

| Appearance | Light brown to brown liquid | |

| CAS Number | 2720615-82-5 | |

| Solubility | Soluble in water, ethanol, chloroform, DMSO | |

| Storage | Pure form: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Hazard Identification and Safety Precautions

The primary hazards associated with this compound stem from its two functional groups: the azide and the thiol.

Azide Group Hazards: Organic azides are potentially explosive and can be sensitive to heat, shock, and friction. They are also acutely toxic.

Thiol Group Hazards: Thiols are known for their strong, unpleasant odors and can be skin and respiratory irritants. They are also prone to oxidation.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound.

| Protection Type | Specification | Rationale |

| Hand Protection | Double-gloved nitrile exam gloves. For higher risk activities, consider a silver shield glove under the nitrile glove. | Prevents skin absorption of the toxic azide group. |

| Eye Protection | Chemical safety glasses or splash goggles. A face shield is recommended when there is a risk of splashes. | Protects against accidental splashes and potential energetic decomposition. |

| Body Protection | A fully buttoned lab coat is mandatory. For larger quantities or risk of aerosolization, a Tyvek gown is recommended. | Prevents skin contact with the compound. |

| Respiratory Protection | All manipulations should be performed in a certified chemical fume hood. | Mitigates inhalation risks from the volatile and odorous thiol group and potential hydrazoic acid formation. |

Engineering Controls

All work with this compound must be conducted in a well-ventilated chemical fume hood to minimize exposure to the thiol's odor and to contain any potential hazards from the azide group.

Handling and Storage

Proper handling and storage procedures are essential to maintain the stability and safety of this compound.

-

Storage: Store at -20°C in a tightly sealed container, protected from light. For long-term stability, storing under an inert gas (e.g., argon or nitrogen) is recommended to prevent oxidation of the thiol group.

-

Handling: Allow the vial to warm to room temperature before opening to prevent condensation of moisture inside. Prepare solutions fresh for each use and avoid repeated freeze-thaw cycles.

-

Incompatibilities:

-

Acids: Avoid contact with acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.

-

Heavy Metals: Do not use metal spatulas or allow contact with heavy metals (e.g., copper, lead, silver, mercury) as this can form shock-sensitive and explosive heavy metal azides.

-

Oxidizing Agents: Keep away from strong oxidizing agents, which can react with the thiol group.

-

Reducing Agents: The azide group can be reduced by reagents such as dithiothreitol (B142953) (DTT) or phosphines.

-

Experimental Protocols and Workflows

This compound is a versatile linker used in various bioconjugation strategies. The azide group can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). The thiol group can react with maleimides, iodoacetamides, and other thiol-reactive functionalities.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an alkyne-containing molecule to this compound.

Materials:

-

Alkyne-containing molecule

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Solvent (e.g., DMSO, water)

Procedure:

-

Prepare stock solutions of the alkyne-molecule, this compound, CuSO4, sodium ascorbate, and THPTA.

-

In a reaction vessel, combine the alkyne-molecule and this compound in the desired molar ratio in the reaction buffer.

-

Add the THPTA ligand to the reaction mixture.

-

Add the CuSO4 solution.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

-

Purify the conjugate using an appropriate method, such as size-exclusion chromatography or dialysis.

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

General Protocol for Thiol-Maleimide Ligation

This protocol provides a general procedure for conjugating a maleimide-functionalized molecule with this compound.

Materials:

-

Maleimide-functionalized molecule

-

This compound

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5, free of thiols)

-

Solvent (e.g., DMSO, DMF)

Procedure:

-

Dissolve the maleimide-functionalized molecule in a minimal amount of organic solvent (e.g., DMSO) and then dilute with the reaction buffer.

-

Dissolve this compound in the reaction buffer.

-

Add the maleimide (B117702) solution to the this compound solution. A 10-20 fold molar excess of the maleimide is often used to ensure complete reaction of the thiol.

-

Incubate the reaction at room temperature for 2 hours or at 4°C overnight. The reaction should be protected from light.

-

The reaction can be quenched by adding a small molecule thiol like cysteine or β-mercaptoethanol.

-

Purify the conjugate using an appropriate method, such as size-exclusion chromatography or dialysis.

Caption: Workflow for Thiol-Maleimide Ligation.

Spill, Exposure, and Waste Disposal

Spill and Exposure Procedures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent.

-

Large Spills: Evacuate the area immediately and contact your institution's environmental health and safety department.

-

Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

Waste Disposal

-

Azide-containing waste should never be disposed of down the drain. This can lead to the formation of explosive metal azides in the plumbing.

-

All waste containing this compound, including contaminated labware and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. If in doubt, consult your institution's environmental health and safety office.

Logical Relationships in Handling

The safe use of this compound involves a series of decisions and actions to mitigate the risks associated with its dual reactivity.

Caption: Decision-making workflow for the safe handling of this compound.

References

The Dual Personalities of a Molecular Bridge: An In-depth Technical Guide to Azido-PEG4-Thiol

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug development, precision and control are paramount. The ability to link different molecular entities with specific functionalities is the cornerstone of creating targeted therapeutics, advanced diagnostic tools, and novel biomaterials. At the heart of this molecular engineering lies a class of molecules known as heterobifunctional linkers. Among these, Azido-PEG4-Thiol stands out as a versatile and powerful tool, offering two distinct reactive handles—an azide (B81097) and a thiol group—separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This guide provides a comprehensive technical overview of the core functionalities of this compound, detailing the roles of its azide and thiol groups, presenting quantitative data, outlining experimental protocols, and visualizing key chemical workflows.

The Anatomy of a Versatile Linker

This compound is a chemical entity designed for elegant and efficient bioconjugation. Its structure consists of three key components:

-

An Azide Group (-N3): This functional group is the cornerstone of "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. The azide group is relatively inert in biological systems, preventing non-specific reactions with endogenous molecules.

-

A Thiol Group (-SH): Also known as a sulfhydryl group, this functionality provides a distinct and highly useful reactive handle. It exhibits strong nucleophilicity, allowing for specific reactions with a variety of electrophilic partners.

-

A PEG4 Spacer: The tetraethylene glycol spacer confers several advantageous properties to the linker and the resulting conjugate. It enhances aqueous solubility, reduces aggregation of hydrophobic molecules, and can decrease the immunogenicity of the conjugated biomolecule. The defined length of the PEG4 chain allows for precise control over the distance between the two conjugated molecules.

The Role of the Azide Group: A Gateway to "Click Chemistry"

The azide group is a key player in bioorthogonal chemistry, meaning it can participate in chemical reactions within a living system without interfering with native biochemical processes. Its primary role is to engage in highly efficient and specific cycloaddition reactions with alkynes.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent reaction involving azides is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the azide and a terminal alkyne. CuAAC is renowned for its rapid reaction rates and high yields under mild conditions, including in aqueous environments. However, the requirement of a copper catalyst can be a limitation for in vivo applications due to potential cytotoxicity, though the use of chelating ligands can mitigate this issue.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)